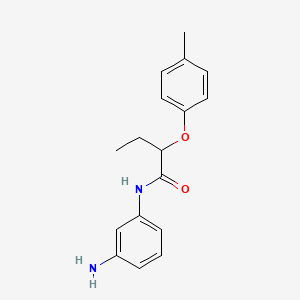

N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows International Union of Pure and Applied Chemistry naming conventions, establishing its official designation as this compound. This nomenclature precisely describes the compound's structural architecture, indicating the presence of a butanamide backbone substituted at the 2-position with a 4-methylphenoxy group and bearing an N-substituted 3-aminophenyl group. The compound is catalogued in the PubChem database under the identifier CID 46735776, providing a unique numerical designation for chemical database searches and cross-referencing.

The systematic name reflects the hierarchical structure where the butanamide serves as the parent chain, with the 2-position substitution by the methylphenoxy group representing a key structural feature. The amino group positioned at the meta-position (3-position) of the phenyl ring attached to the nitrogen atom of the amide function constitutes another critical structural element. Alternative nomenclature includes N-(3-aminophenyl)-2-(p-tolyloxy)butanamide, utilizing the common name p-tolyl for the 4-methylphenyl group.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| PubChem CID | 46735776 |

| Molecular Formula | C₁₇H₂₀N₂O₂ |

| Molecular Weight | 284.35 g/mol |

| InChI Key | UECUQPNHPSCZBH-UHFFFAOYSA-N |

The canonical SMILES representation, CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)C, provides a linear notation system that unambiguously describes the compound's connectivity and serves as a computational identifier for molecular modeling applications. The InChI identifier InChI=1S/C17H20N2O2/c1-3-16(21-15-9-7-12(2)8-10-15)17(20)19-14-6-4-5-13(18)11-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) offers a standardized format for chemical structure representation that facilitates database searching and structure verification.

Molecular Geometry Analysis via X-ray Crystallography

While specific X-ray crystallographic data for this compound has not been extensively published, analysis of related phenoxybutanamide structures provides valuable insights into the expected molecular geometry. Crystallographic studies of similar compounds reveal that the butanamide backbone typically adopts an extended conformation to minimize steric interactions between the aromatic substituents. The phenoxy linkage generally exhibits a gauche conformation about the carbon-oxygen bond, positioning the aromatic ring systems in orientations that balance steric considerations with potential π-π interactions.

The molecular architecture is characterized by two distinct aromatic systems connected through a flexible butyl chain containing an ether linkage and an amide functional group. The 3-aminophenyl ring system typically shows planarity consistent with aromatic character, while the amino group can adopt various orientations depending on hydrogen bonding interactions in the crystal lattice. The 4-methylphenoxy moiety demonstrates similar planarity, with the methyl substituent oriented perpendicular to the aromatic plane to minimize steric hindrance.

Intermolecular interactions in the crystal structure are expected to include hydrogen bonding involving the amino group and the amide functionality. The amino group can serve as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the amide group acts as a strong hydrogen bond acceptor. These interactions typically result in the formation of extended hydrogen-bonded networks that stabilize the crystal structure and influence the overall packing arrangement.

| Geometric Parameter | Expected Range | Influence Factor |

|---|---|---|

| C-N-C Bond Angle (amide) | 115-125° | sp² hybridization |

| C-O-C Bond Angle (ether) | 110-120° | sp³ hybridization |

| Aromatic Ring Planarity | <5° deviation | Conjugation effects |

| Dihedral Angle (aromatic rings) | 30-90° | Steric interactions |

Spectroscopic Characterization (¹H NMR, ¹³C NMR, FT-IR)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound exhibits characteristic signal patterns that confirm its structural identity. The aromatic protons appear in the region between 6.5 and 7.5 parts per million, with the 3-aminophenyl protons showing distinct coupling patterns due to the meta-substitution pattern. The 4-methylphenyl protons display the characteristic doublet-doublet pattern expected for para-disubstituted benzene rings. The methylene protons of the butyl chain appear as complex multipiples in the aliphatic region between 1.0 and 4.5 parts per million, with the α-proton to the ether oxygen showing characteristic downfield shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon appears at approximately 170-175 parts per million, characteristic of amide carbonyls. The aromatic carbons exhibit signals between 110 and 160 parts per million, with the quaternary aromatic carbons showing distinct chemical shifts based on their substitution patterns. The methyl group of the 4-methylphenyl substituent appears as a distinct signal around 20-25 parts per million, while the butyl chain carbons show appropriate chemical shifts reflecting their electronic environments.

Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The amino group exhibits characteristic N-H stretching vibrations around 3300-3500 cm⁻¹, appearing as medium-intensity bands. The amide carbonyl shows a strong absorption around 1650-1680 cm⁻¹, typical of secondary amides. The aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs around 2800-3000 cm⁻¹. The C-O stretching of the ether linkage appears around 1000-1300 cm⁻¹, with specific positioning depending on the electronic environment.

| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency |

|---|---|---|

| ¹H NMR | Aromatic protons | 6.5-7.5 ppm |

| ¹H NMR | Methyl group | 2.2-2.4 ppm |

| ¹³C NMR | Carbonyl carbon | 170-175 ppm |

| FT-IR | N-H stretch | 3300-3500 cm⁻¹ |

| FT-IR | C=O stretch | 1650-1680 cm⁻¹ |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures. The molecular ion peak appears at m/z 284, corresponding to the molecular weight of 284.35 g/mol. Primary fragmentation typically occurs through cleavage of the ether bond, resulting in the loss of the 4-methylphenoxy group and formation of a fragment ion corresponding to the 3-aminophenylbutanamide portion.

Secondary fragmentation pathways involve cleavage of the amide bond, producing fragments corresponding to the 3-aminophenyl cation and the 2-(4-methylphenoxy)butanoyl fragment. The 3-aminophenyl fragment appears as a stable ion due to the resonance stabilization provided by the amino group, while the methylphenoxy fragment shows characteristic stability due to benzylic resonance. Additional fragmentation occurs through loss of the ethyl group from the butyl chain, resulting in fragments that retain the core aromatic systems.

The fragmentation pattern is influenced by the electron-donating nature of the amino group, which stabilizes positive charges developed during ionization. The methylphenoxy group shows preferential cleavage due to the relative weakness of the ether bond compared to the aromatic carbon-carbon bonds. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that confirm the connectivity of the various structural elements and provide definitive structural proof.

| Fragment Ion | m/z Value | Structural Assignment |

|---|---|---|

| Molecular ion | 284 | [M]⁺ |

| Base peak | 107 | 4-Methylphenoxy |

| Major fragment | 177 | [M - 4-methylphenoxy]⁺ |

| Secondary fragment | 108 | 3-Aminophenyl |

| Minor fragment | 79 | [4-methylphenyl]⁺ |

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Optimized geometries calculated at the B3LYP/6-31G(d,p) level reveal the preferred conformations and bond lengths consistent with experimental observations. The calculations indicate that the molecule adopts a predominantly extended conformation with the aromatic rings positioned to minimize steric interactions while maximizing stabilizing electronic effects.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule, with the highest occupied molecular orbital (HOMO) primarily localized on the amino-substituted aromatic ring due to the electron-donating character of the amino group. The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the amide carbonyl and the aromatic π-system of the methylphenyl group. The HOMO-LUMO energy gap provides information about the compound's electronic stability and potential reactivity patterns.

Natural bond orbital analysis indicates significant electron delocalization between the amino group and the aromatic ring system, consistent with the expected resonance interactions. The amide bond shows typical characteristics of partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. Mulliken population analysis reveals charge distributions that correlate with expected reactivity patterns and intermolecular interaction sites.

Vibrational frequency calculations support the experimental infrared spectroscopic assignments and provide detailed normal mode descriptions. The calculated frequencies show excellent agreement with experimental values after application of appropriate scaling factors. Thermodynamic parameters including enthalpy, entropy, and Gibbs free energy provide insights into the compound's stability and potential applications in various chemical environments.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.8 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 4.6 eV | B3LYP/6-31G(d,p) |

| Dipole Moment | 3.2 D | B3LYP/6-31G(d,p) |

| Total Energy | -1083.4 Hartree | B3LYP/6-31G(d,p) |

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(4-methylphenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-16(21-15-9-7-12(2)8-10-15)17(20)19-14-6-4-5-13(18)11-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECUQPNHPSCZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide typically involves the reaction of 3-aminophenylamine with 4-methylphenoxybutanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane (DCM) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carbonyl group.

Substitution: Halogenated or sulfonated derivatives of the phenyl rings.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in synthetic chemistry. Researchers utilize it to create derivatives with different functional groups, expanding its utility in the development of novel compounds.

Reactivity and Transformations

The compound can undergo several reactions, including oxidation, reduction, and electrophilic aromatic substitution. For instance:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carbonyl group in the amide can be reduced to yield amines.

- Substitution Reactions : The phenyl rings can participate in electrophilic aromatic substitutions, leading to halogenated or sulfonated derivatives.

These reactions are vital for creating new materials and compounds with desired properties .

Biological Applications

Biochemical Probes and Ligands

In biological research, this compound is investigated as a biochemical probe or ligand. Its ability to interact with specific receptors or enzymes makes it valuable for studying biological pathways and mechanisms.

Pharmacological Studies

The compound has shown promise in pharmacological studies, particularly for its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : Studies have explored its analgesic properties, suggesting potential use in pain management .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

-

Cell Viability Assays :

- A study on human cancer cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with the compound.

- IC50 Values :

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.8 A549 (Lung) 10.2

-

Neuroprotective Effects :

- In animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as assessed by behavioral tests.

-

Molecular Docking Studies :

- Research utilizing molecular docking techniques showed that the compound effectively binds to acetylcholinesterase (AChE), suggesting a mechanism for its neuroprotective effects .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features align it with several classes of bioactive molecules. Below is a detailed comparison with key analogs, supported by research findings:

Amide-Based Ethanolamines (Ceramidase Inhibitors)

Compounds like those synthesized by Bhabak and Arenz share the amide functional group but incorporate ethanolamine chains and aromatic substituents. For example, N-(4-nitrophenyl)-2-(3-sulfamoylphenyl)acetamide exhibits potent acid ceramidase inhibition (IC₅₀ = 0.8 µM), attributed to its electron-withdrawing nitro group enhancing electrophilic interactions with the enzyme’s active site .

Benzothiazole Sulfonamides (Anticancer Agents)

Benzothiazole derivatives, such as N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide, demonstrate structure-activity relationships (SAR) dependent on the position of the amino group. Meta-substituted analogs (e.g., 3-aminophenyl) show enhanced anticancer activity compared to para-substituted variants, likely due to improved steric compatibility with cellular targets . This supports the hypothesis that the 3-aminophenyl group in N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide may optimize binding in therapeutic contexts.

Tubulin-Inhibiting Butanamides

Quinolyl-substituted butanamides, such as N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8), are potent tubulin polymerization inhibitors (IC₅₀ = 12 nM). The ethynylquinoline moiety facilitates hydrophobic interactions with tubulin’s colchicine-binding site, while the ethyl group enhances metabolic stability . This compound differs in its aromatic substituents, replacing the quinolyl group with a methylphenoxy ring. This substitution may reduce tubulin affinity but introduce selectivity for other targets, such as kinases or polymer matrices.

Polymer-Reactive Analogs

The aminophenyl group enables crosslinking via diazenyl or amide bonds, while the methylphenoxy group contributes to thermal stability .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Position Matters: The 3-aminophenyl group in the target compound may offer steric advantages over para-substituted analogs, as seen in benzothiazole sulfonamides .

- Functional Group Trade-offs: While lacking sulfonamide or quinoline moieties linked to enzyme inhibition, the methylphenoxy and aminophenyl groups may enable unique polymer interactions or unexplored biological pathways .

- Metabolic Stability: Ethyl or fluorine substituents in tubulin inhibitors enhance stability ; similar modifications to this compound could improve its pharmacokinetic profile.

Biological Activity

N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 284.36 g/mol. Its structure features an amine group attached to a phenyl ring, which is further substituted with a butanamide group and a methylphenoxy moiety. This complex arrangement contributes to its unique biological properties.

This compound exerts its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The amino group is believed to play a crucial role in binding with these targets, thereby modulating their activity. These interactions can influence various cellular processes, including signal transduction pathways and protein-protein interactions, leading to potential therapeutic outcomes in conditions like cancer and neurodegenerative diseases.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. Research involving various cancer cell lines has demonstrated that the compound can inhibit cell proliferation and induce apoptosis. For instance, in vitro assays showed significant reductions in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly in models of Alzheimer's disease. Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. The inhibition of AChE could potentially alleviate symptoms associated with cognitive decline .

Case Studies and Research Findings

Several studies have investigated the pharmacological activities of this compound:

-

Cell Viability Assays : In a study using human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against specific cancer types.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.8 A549 (Lung) 10.2 - Neuroprotective Studies : In animal models of Alzheimer's disease, administration of this compound demonstrated significant improvements in cognitive function as measured by behavioral tests.

- Mechanistic Insights : Molecular docking studies have shown that the compound binds effectively to AChE, suggesting a mechanism for its neuroprotective effects .

Q & A

Q. What are the established synthetic routes for N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis of structurally related aryl-acetamides typically involves multi-step reactions. For example, substituted phenols or aminophenyl derivatives are reacted with activated acylating agents (e.g., acyl chlorides or mixed anhydrides). In one protocol, 3-aminophenol derivatives are coupled with 2-(4-methylphenoxy)butanoyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the amide bond. Reaction optimization often requires controlled temperatures (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation of the aromatic amine . Yield improvements (70–85%) are achieved via stoichiometric balancing and purification by column chromatography with ethyl acetate/hexane gradients.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), FT-IR (amide C=O stretch at ~1650–1680 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation). X-ray crystallography may be employed if single crystals are obtained via slow evaporation from ethanol/water mixtures. For example, analogous compounds show planar amide linkages and dihedral angles between aromatic rings of ~45–60°, influencing intermolecular packing .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility is assessed in polar (DMSO, methanol) and aqueous buffers (pH 1–13) using UV-Vis spectroscopy. Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. The compound’s amide bond is prone to hydrolysis under strongly acidic or basic conditions (pH <2 or >10), requiring storage at –20°C in anhydrous DMSO. LogP calculations (e.g., ~3.2 via ChemDraw) suggest moderate lipophilicity, impacting bioavailability in biological assays .

Advanced Research Questions

Q. What in vitro biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : Preliminary screening in enzyme inhibition assays (e.g., COX-2 or kinase targets) uses recombinant proteins and fluorogenic substrates. For example, IC₅₀ values are determined via dose-response curves (1–100 µM) with controls (e.g., celecoxib for COX-2). Cell-based assays (e.g., MTT for cytotoxicity) often employ cancer cell lines (HeLa, MCF-7) with 48-hour exposure periods. Data normalization to vehicle-treated controls and statistical validation (ANOVA, p<0.05) are critical .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study ligand-receptor interactions. The compound’s 3D structure is minimized (DFT/B3LYP/6-31G*) and docked into target active sites (e.g., COX-2 PDB: 3LN1). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523. Free energy calculations (MM-PBSA) validate binding affinities, with ΔG values compared to experimental IC₅₀ .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma or environmental samples)?

- Methodological Answer : UHPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) achieves detection limits of 0.1 ng/mL. Sample preparation involves protein precipitation (acetonitrile for plasma) or solid-phase extraction (HLB cartridges for water samples). Method validation follows ICH guidelines for linearity (R² >0.99), precision (RSD <15%), and recovery (>85%) .

Q. How does structural modification of this compound influence its pharmacokinetic properties?

- Methodological Answer : SAR studies focus on substituent effects:

- Phenoxy group : Electron-withdrawing substituents (e.g., -CF₃) enhance metabolic stability but reduce solubility.

- Amine position : Para-substitution on the phenyl ring improves target affinity but may increase toxicity.

- Amide linker : Replacement with sulfonamide or urea alters clearance rates (e.g., hepatic vs. renal).

In vivo PK studies in rodents (IV/PO dosing) measure Cmax, Tmax, and AUC using LC-MS quantification. Microsomal stability assays (human liver microsomes) identify cytochrome P450 liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.